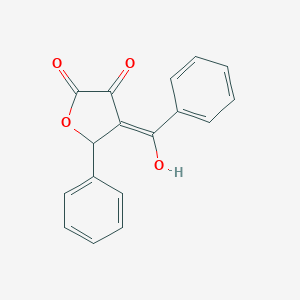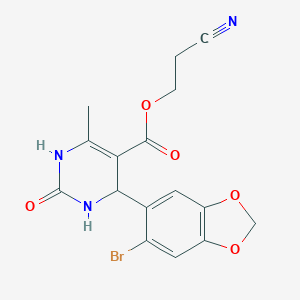![molecular formula C34H26N2O B388338 4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(4-METHOXYPHENYL)-1H-IMIDAZOLE](/img/structure/B388338.png)
4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(4-METHOXYPHENYL)-1H-IMIDAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(4-METHOXYPHENYL)-1H-IMIDAZOLE is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This particular compound features biphenyl and methoxyphenyl substituents, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(4-METHOXYPHENYL)-1H-IMIDAZOLE typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines in the presence of an acid catalyst.
Introduction of biphenyl and methoxyphenyl groups: These substituents can be introduced via Suzuki coupling reactions, which involve the reaction of boronic acids with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Scaling up the reaction: Using larger reactors and more efficient mixing techniques.
Purification: Employing methods such as recrystallization, chromatography, or distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(4-METHOXYPHENYL)-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action for 4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(4-METHOXYPHENYL)-1H-IMIDAZOLE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-di(biphenyl-4-yl)-1H-imidazole: Lacks the methoxyphenyl group, which may affect its chemical properties and reactivity.
2-(4-methoxyphenyl)-1H-imidazole: Lacks the biphenyl groups, potentially altering its biological activity.
4,5-di(phenyl)-2-(4-methoxyphenyl)-1H-imidazole: Similar structure but with phenyl instead of biphenyl groups, which may influence its physical and chemical properties.
Uniqueness
The presence of both biphenyl and methoxyphenyl groups in 4,5-BIS({[1,1'-BIPHENYL]-4-YL})-2-(4-METHOXYPHENYL)-1H-IMIDAZOLE may impart unique properties, such as increased stability, specific binding affinity, or distinct reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C34H26N2O |
|---|---|
Poids moléculaire |
478.6g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-4,5-bis(4-phenylphenyl)-1H-imidazole |
InChI |
InChI=1S/C34H26N2O/c1-37-31-22-20-30(21-23-31)34-35-32(28-16-12-26(13-17-28)24-8-4-2-5-9-24)33(36-34)29-18-14-27(15-19-29)25-10-6-3-7-11-25/h2-23H,1H3,(H,35,36) |
Clé InChI |
KFFZQMKZNHLENP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B388255.png)


![2-[4-(Allyloxy)-3-methoxyphenyl]-1-benzyl-3-{[1-(4-chlorophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B388261.png)
![4-(3,5-Diphenyl-[1,2,4]triazol-4-yl)-phthalonitrile](/img/structure/B388264.png)

![2-{3-[(4-chlorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B388268.png)
![2-(Methylsulfanyl)ethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B388271.png)
![2-[3-(1-naphthylmethoxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B388272.png)
![2-[N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B388274.png)



![2-[Benzenesulfonyl-(2,4-dimethyl-phenyl)-amino]-N-[2-(benzothiazol-2-ylsulfanyl)-ethyl]-acetamide](/img/structure/B388278.png)
